molecular formula C19H18N2O4S B1681279 Tetomilast CAS No. 145739-56-6

Tetomilast

Cat. No. B1681279
M. Wt: 370.4 g/mol
InChI Key: XDBHURGONHZNJF-UHFFFAOYSA-N
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Description

Tetomilast, also known as OPC-6535, is a small molecule that has been used in trials studying the treatment of Crohn Disease, Ulcerative Colitis, and Chronic Obstructive Pulmonary Disease . It was developed by Zhejiang Otsuka Pharmaceutical Co., Ltd. and Otsuka Pharmaceutical Co., Ltd .


Molecular Structure Analysis

Tetomilast has a molecular weight of 370.422 and a chemical formula of C19H18N2O4S . It belongs to the class of organic compounds known as pyridinecarboxylic acids, which are compounds containing a pyridine ring bearing a carboxylic acid group .


Chemical Reactions Analysis

Tetomilast was originally developed as a compound inhibiting superoxide production in neutrophils . It suppresses the production of proinflammatory cytokines from human monocytes and CD4 cells .


Physical And Chemical Properties Analysis

Tetomilast is a small molecule with a chemical formula of C19H18N2O4S . Its calculated molecular properties are available for small molecules and natural products (not peptides). These properties were generated using the CDK toolkit .

Scientific Research Applications

Application in Inflammatory Bowel Disease and Chronic Obstructive Pulmonary Disease

Tetomilast, a novel thiazole phosphodiesterase-4 (PDE-4) inhibitor, shows promise in the treatment of inflammatory bowel disease (IBD) and chronic obstructive pulmonary disease (COPD). Research indicates that it may benefit IBD, with variations in molecular structures leading to significant differences in clinical effects and toxicity in IBD treatment (Bickston, Snider, & Kappus, 2012).

Anti-inflammatory Effects in Human Monocytes and CD4 Cells

Tetomilast was found to suppress proinflammatory cytokine production from human monocytes, particularly TNF-α and IL-12, while not affecting IL-10 production. This suppression occurs at the transcriptional level without altering the phosphorylation of key transcription factors. In vivo, tetomilast ameliorated IL-10−/− chronic colitis in mice, reducing clinical symptoms and inflammatory markers. These findings suggest the drug's potential as a novel treatment for inflammatory bowel diseases (Ichikawa et al., 2008).

Clinical Trials in Ulcerative Colitis

A randomized, placebo-controlled phase II study on patients with active ulcerative colitis indicated that tetomilast, while not significantly outperforming the placebo in primary endpoints, showed potential clinical activity. The study suggested that further research should focus on patients with higher inflammation levels, as post hoc analysis indicated differences between tetomilast and placebo in this subgroup (Schreiber et al., 2007).

Role in Attenuating Pulmonary Emphysema

Tetomilast was found to attenuate the development of elastase-induced pulmonary emphysema in rabbits, implying its potential in treating COPD. It reduced apoptosis and oxidative stress in lung tissues, leading to better pulmonary function and reduced lung damage (Baila et al., 2012).

Broad Therapeutic Implications

Tetomilast's role as an inhibitor of superoxide production by neutrophils, along with its PDE4-inhibitory activity, underpins its application in various chronic inflammatory disorders. Its efficacy has been observed in animal models for conditions like sepsis-induced lung injury and myocardial ischemia, as well as in early clinical trials for ulcerative colitis and COPD (Mcintyre, Castaǹer, & Castañer, 2004).

Future Directions

Tetomilast shows potential as an effective treatment for mild to moderately active ulcerative colitis and COPD, with greater efficacy observed in patients with more severe disease at baseline . Further clinical development should focus on patients with objective parameters of inflammation .

properties

IUPAC Name

6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-3-24-16-9-8-12(10-17(16)25-4-2)18-21-15(11-26-18)13-6-5-7-14(20-13)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBHURGONHZNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163149
Record name Tetomilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetomilast

CAS RN

145739-56-6
Record name Tetomilast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145739566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetomilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05298
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetomilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETOMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6RXB5KF56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

First, methyl 6-[2-(3,4-diethoxyphenyl)thiazol-4-yl]pyridin-2-carboxylate (49 g; 127 mmol) and 10% sodium hydroxide (100 ml) were added to ethanol (1.4 L), and the obtained mixture was then stirred for 4 hours under heating to reflux. A majority of solvent was eliminated from the obtained solution, and water and ethyl acetate were then added to the residue for separation. The water layer obtained as a result of the separation was changed to acidic by addition of 10% hydrochloric acid, followed by extraction with ethyl acetate. Thereafter, the extract was quickly washed with a saturated sodium chloride aqueous solution, and was then dried over an excessive amount of magnesium sulfate. The obtained mixture was recrystallized from ethyl acetate, so as to obtain an anhydrous tetomilast type B crystal.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
234
Citations
S Schreiber, A Keshavarzian, KL Isaacs… - Gastroenterology, 2007 - Elsevier
… to receive tetomilast 25 mg, tetomilast 50 mg, or placebo once daily for up to 8 weeks. Patients randomized to the tetomilast 25-mg treatment group received 1, 25-mg tablet of tetomilast …
Number of citations: 60 www.sciencedirect.com
SJ Bickston, KR Snider, MR Kappus - Expert opinion on …, 2012 - Taylor & Francis
… tetomilast, patients were randomized into one of three treatment groups (tetomilast 25 mg/day, tetomilast … points indicate potential clinical utility of tetomilast. The mean reduction in DAI …
Number of citations: 19 www.tandfonline.com
JA McIntyre, J Castaner, RM Castaner - Drugs of the Future, 2004 - access.portico.org
… The protective effects of tetomilast have been demonstrated in a number … tetomilast on leukocyte activation have been confirmed in vitro. The preliminary safety and efficacy of tetomilast …
Number of citations: 3 access.portico.org
S O'Mahony - Idrugs: the Investigational Drugs Journal, 2005 - europepmc.org
… Otsuka is develo** a once-daily oral formulation of the phosphodiesterase-4 inhibitor tetomilast for the potential treatment of ulcerative colitis (phase III) and chronic obstructive …
Number of citations: 9 europepmc.org
H Ichikawa, S Okamoto, N Kamada… - Inflammatory bowel …, 2008 - academic.oup.com
… In this study we aimed to examine whether tetomilast could be a novel drug … tetomilast against T cells. When CD4 cells were activated with plate-coated anti-CD3/28 antibody, tetomilast …
Number of citations: 27 academic.oup.com
B Baila, Y Ohno, H Nagamoto, K Kotosai… - Biological and …, 2012 - jstage.jst.go.jp
… Tetomilast was originally identified as a potent inhibitor of … Our objective was to determine whether tetomilast effectively … n 19, PPE n 19, PPE/Tetomilast n 18). The rabbits were once …
Number of citations: 10 www.jstage.jst.go.jp
Y Liu, M Fong, J Kambayashi - … journal of the American College of …, 2006 - journals.lww.com
… In this study, we investigated whether tetomilast possesses other mechanisms of actions by … the protection from tetomilast is independent of PDE4 inhibition. Tetomilast also significantly …
Number of citations: 2 journals.lww.com
Y Shakur, J Hensley, Y Liu… - Official journal of the …, 2006 - journals.lww.com
… involved in tetomilast's anti-… effect of tetomilast on recombinant human PDE4 subtypes was determined by PDE assay. IC 50 was calculated from dose-response curves for tetomilast and …
Number of citations: 0 journals.lww.com
H Nagamoto, G Miyakoda, T Maeda… - Official journal of the …, 2006 - journals.lww.com
Purpose: Activated leukocytes play crucial roles in the pathophysiology of inflammatory bowel disease (IBD). Tetomilast (TML), a novel thiazole derivative, has demonstrated multiple …
Number of citations: 2 journals.lww.com
B Sun, H Chen, L Tao… - Official journal of the …, 2006 - journals.lww.com
… Purpose: Tetomilast is … for tetomilast has not been fully elucidated, tetomilast is known to inhibit phosphodiesterase 4 (PDE4). To investigate the mechanisms involved in tetomilast's anti-…
Number of citations: 2 journals.lww.com

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